molecular formula C23H27N5O B7189343 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine

2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine

Cat. No.: B7189343
M. Wt: 389.5 g/mol
InChI Key: UWJMPNCYKAUYMA-UHFFFAOYSA-N
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Description

2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further connected to a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the dihydrobenzofuran group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydrobenzofuran
  • 2,3-Dihydrobenzofuran

Uniqueness

Compared to similar compounds, 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is unique due to its specific structural features, such as the combination of the quinazoline core with the piperazine and dihydrobenzofuran groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c24-23-19-3-1-2-4-20(19)25-22(26-23)16-28-12-10-27(11-13-28)9-7-17-5-6-21-18(15-17)8-14-29-21/h1-6,15H,7-14,16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJMPNCYKAUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN3CCN(CC3)CC4=NC5=CC=CC=C5C(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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